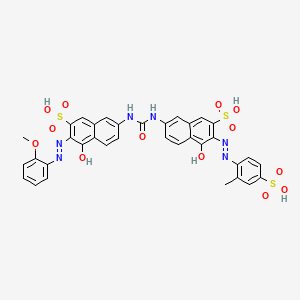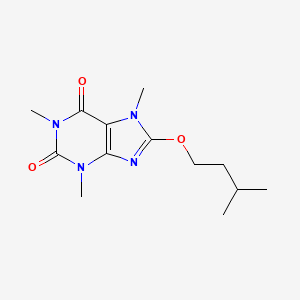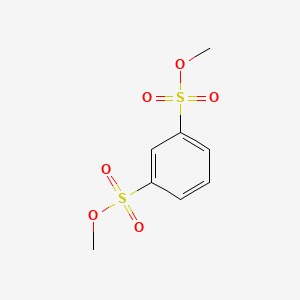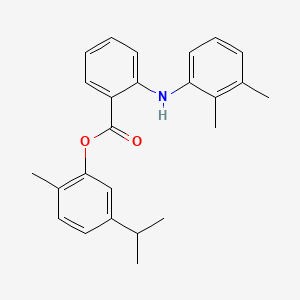
2,2'-(Azanediyldisulfanediyl)bis(1,3-benzothiazole)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-(Azanediyldisulfanediyl)bis(1,3-benzothiazole) is a compound belonging to the benzothiazole family, which is known for its diverse biological and chemical properties. This compound features a unique structure with two benzothiazole rings connected by a disulfide bridge and an amine group, making it an interesting subject for various scientific studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(Azanediyldisulfanediyl)bis(1,3-benzothiazole) can be achieved through several methods. One common approach involves the reaction of 2-aminobenzenethiol with aldehydes or ketones, followed by oxidation to form the disulfide bridge . Another method includes the use of α-keto acids and 2,2’-disulfanediyldianiline as substrates, with sodium metabisulfite as a catalyst .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave irradiation and one-pot multicomponent reactions are often employed to enhance efficiency and reduce production costs .
Análisis De Reacciones Químicas
Types of Reactions
2,2’-(Azanediyldisulfanediyl)bis(1,3-benzothiazole) undergoes various chemical reactions, including:
Oxidation: The disulfide bridge can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced to thiols.
Substitution: The benzothiazole rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like dithiothreitol for reduction, and various electrophiles or nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols .
Aplicaciones Científicas De Investigación
2,2’-(Azanediyldisulfanediyl)bis(1,3-benzothiazole) has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a valuable tool for investigating biological processes and interactions.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 2,2’-(Azanediyldisulfanediyl)bis(1,3-benzothiazole) involves its interaction with various molecular targets and pathways. The disulfide bridge can undergo redox reactions, influencing cellular redox states and signaling pathways. The benzothiazole rings can interact with proteins and enzymes, modulating their activity and function .
Comparación Con Compuestos Similares
Similar Compounds
2-Aminobenzenethiol: A precursor in the synthesis of benzothiazole derivatives.
2,2’-Disulfanediyldianiline: Another compound with a disulfide bridge and aromatic rings.
Uniqueness
2,2’-(Azanediyldisulfanediyl)bis(1,3-benzothiazole) is unique due to its combination of a disulfide bridge and benzothiazole rings, which confer distinct chemical and biological properties. This structure allows for versatile applications in various fields, setting it apart from other similar compounds .
Propiedades
Número CAS |
24345-91-3 |
|---|---|
Fórmula molecular |
C14H9N3S4 |
Peso molecular |
347.5 g/mol |
Nombre IUPAC |
2-(1,3-benzothiazol-2-ylsulfanylamino)sulfanyl-1,3-benzothiazole |
InChI |
InChI=1S/C14H9N3S4/c1-3-7-11-9(5-1)15-13(18-11)20-17-21-14-16-10-6-2-4-8-12(10)19-14/h1-8,17H |
Clave InChI |
TUGNJQQBAQIYGY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)N=C(S2)SNSC3=NC4=CC=CC=C4S3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Bicyclo[3.1.0]hexane-1-carbonitrile](/img/structure/B14692834.png)



![3-[2-(3,6-Dihydropyridin-1(2H)-yl)ethyl]-1H-indole](/img/structure/B14692850.png)





![Methyl 4-[(3-amino-2-hydroxyiminopropyl)-methylamino]benzoate](/img/structure/B14692887.png)
phosphanium bromide](/img/structure/B14692895.png)

